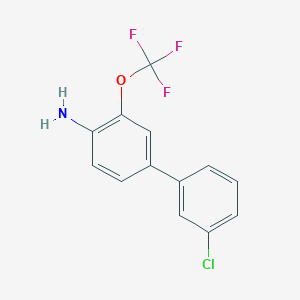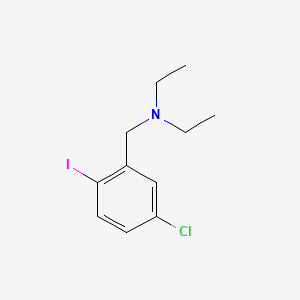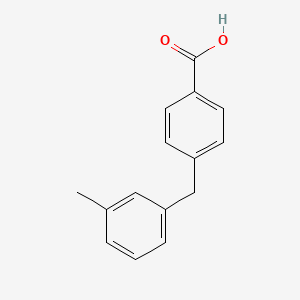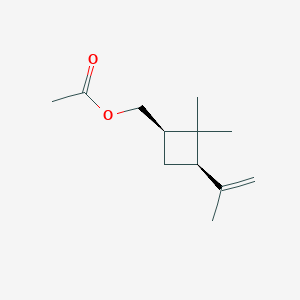
(+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol acetate is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its cyclobutane ring, which is substituted with dimethyl and isopropenyl groups, and an acetate ester functional group. Its molecular formula is C12H20O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol acetate typically involves the esterification of the corresponding alcohol, (+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol, with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters ensures the efficient production of the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetate ester back to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Corresponding alcohol.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
(+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of (+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction mechanisms or metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- cis-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-yl acetate
- Dihydrocarveol acetate
- Menthyl acetate
Uniqueness
(+)-(1r)-cis-2,2-Dimethyl-3-isopropenylcyclobutanemethanol acetate is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. Its specific stereochemistry also plays a crucial role in its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C12H20O2 |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
[(1R,3R)-2,2-dimethyl-3-prop-1-en-2-ylcyclobutyl]methyl acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-10(12(11,4)5)7-14-9(3)13/h10-11H,1,6-7H2,2-5H3/t10-,11+/m0/s1 |
Clé InChI |
XUCVWTVHEYSKFF-WDEREUQCSA-N |
SMILES isomérique |
CC(=C)[C@H]1C[C@H](C1(C)C)COC(=O)C |
SMILES canonique |
CC(=C)C1CC(C1(C)C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


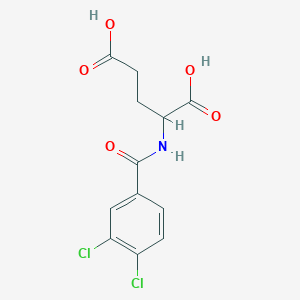
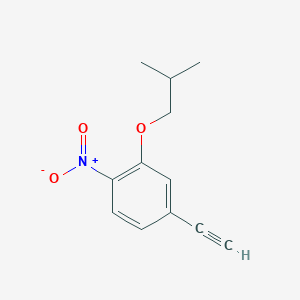
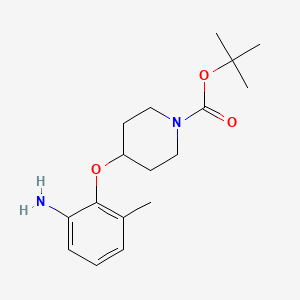
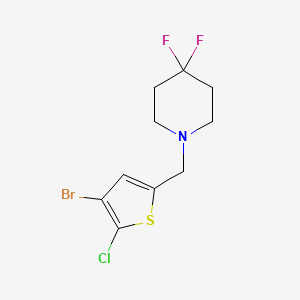
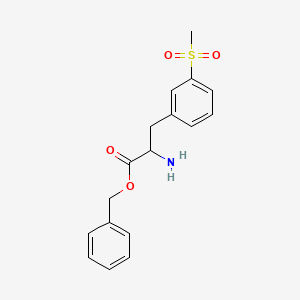
![(S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tertbutylphosphino)phenyl]ferrocene](/img/structure/B14767283.png)
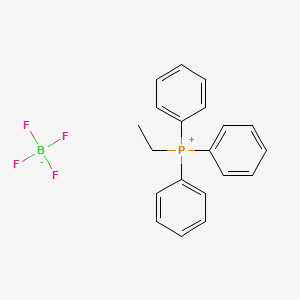
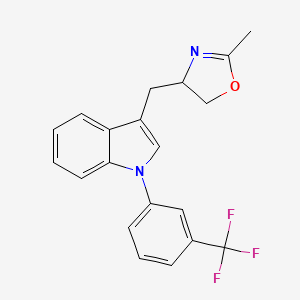
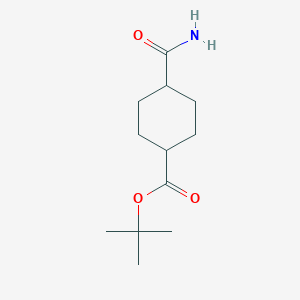
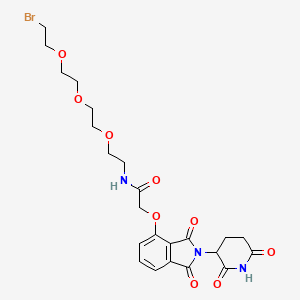
![4,4,5,5-tetramethyl-2-[(E)-1-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]-1,3,2-dioxaborolane](/img/structure/B14767311.png)
